molecular formula C23H29N3O2S2 B151723 Thiothixene CAS No. 3313-26-6

Thiothixene

Cat. No.: B151723
CAS No.: 3313-26-6
M. Wt: 443.6 g/mol
InChI Key: GFBKORZTTCHDGY-UWVJOHFNSA-N
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Description

Thiothixene is a typical antipsychotic agent belonging to the thioxanthene class. It is primarily used for the treatment of schizophrenia and other psychotic disorders. This compound was first synthesized and marketed in 1967 by Pfizer and is known for its efficacy in managing both acute and chronic schizophrenia .

Biochemical Analysis

Biochemical Properties

Thiothixene acts as an antagonist on different post-synaptic receptors. It interacts with dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .

Cellular Effects

This compound influences cell function by acting as an antagonist on various receptors. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its antagonistic action on various receptors. It can inhibit or activate enzymes, alter gene expression, and interact with biomolecules through binding interactions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies with rats and dogs employing %-labeled drug have shown that it is well absorbed orally, rapidly distributed, and metabolized to a variety of related compounds .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized to a variety of related compounds

Transport and Distribution

This compound is well absorbed orally and rapidly distributed

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiothixene is synthesized through several methods, all of which involve the construction of a thioxanthene core with a (4-methylpiperazin-1-yl)propylidene side chain. One common method involves the reaction of thioxanthone derivatives with appropriate reagents to form the desired side chain .

Industrial Production Methods: In industrial settings, this compound is produced by reacting thioxanthone with N,N-dimethyl-3-(4-methylpiperazin-1-yl)propylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Thiothixene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiothixene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thiothixene is chemically related to other typical neuroleptic agents in the thioxanthene class, such as:

  • Chlorprothixene
  • Clopenthixol
  • Flupenthixol
  • Zuclopenthixol

It also shares structural similarities with phenothiazine derivatives like:

  • Thioproperazine
  • Pipotiazine

Uniqueness: this compound is unique due to its specific side chain and its ability to act on multiple receptor types, providing a broad spectrum of antipsychotic effects. Its efficacy in treating both acute and chronic schizophrenia, along with its additional anxiolytic and antidepressive properties, sets it apart from other similar compounds .

Properties

IUPAC Name

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBKORZTTCHDGY-UWVJOHFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2091542
Record name (Z)-Thiothixene
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Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiothixene
Source Human Metabolome Database (HMDB)
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Solubility

>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L
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Description Aqueous solubility in buffer at pH 7.4
Record name Thiothixene
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Record name Thiothixene
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Mechanism of Action

Thiothixene acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).
Record name Thiothixene
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Color/Form

White to tan crystals cis-, trans- mixture), White to tan crystalline powder

CAS No.

3313-26-6, 49746-04-5, 5591-45-7
Record name (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide
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Record name THIOTHIXENE
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Record name Thiothixene
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Record name Thiothixene
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/
Record name Thiothixene
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for Thiothixene?

A1: this compound exerts its antipsychotic effects primarily through antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. [, , , ] This action helps alleviate positive symptoms of schizophrenia, such as hallucinations and delusions.

Q2: How does this compound compare to Haloperidol in terms of efficacy and side effects?

A2: Several studies have compared this compound with Haloperidol, another typical antipsychotic. While both drugs demonstrate comparable efficacy in treating positive symptoms of schizophrenia, [, ] this compound may be associated with a higher incidence of akathisia, a movement disorder characterized by restlessness. [] One study found that haloperidol was superior to this compound in improving thought disturbance, hostility-suspiciousness, and overall symptomatology. [, ]

Q3: Is this compound effective in treating negative symptoms of schizophrenia?

A3: Evidence regarding this compound's efficacy in treating negative symptoms, such as apathy and social withdrawal, is mixed. While some studies suggest a positive effect, more research is needed to confirm its effectiveness in this domain. [] One study found that estrogen combined with this compound was effective in reducing positive and negative symptoms. []

Q4: What are the known metabolic pathways of this compound?

A6: Studies using sulfur-35 labeled this compound in rats and dogs reveal that it undergoes extensive metabolism, primarily involving hepatic biotransformation. [] The resulting metabolites are mainly excreted in the bile. [] Interestingly, unlike other tissues, the brain primarily contains unchanged this compound. []

Q5: What is the impact of smoking on this compound clearance?

A7: Research suggests that tobacco smoking can significantly increase the hepatic clearance of this compound. [] This implies that smokers might require dosage adjustments to achieve therapeutic plasma concentrations compared to non-smokers. []

Q6: What is the clinical significance of this compound plasma levels?

A9: Monitoring this compound plasma levels can be clinically relevant in optimizing therapy. Research has shown a significant curvilinear correlation between plasma levels and clinical response in schizophrenic patients. [] The optimal therapeutic range for this compound appears to be between 2.0 to 15.0 ng/mL. []

Q7: Can single-dose serum levels of this compound predict clinical response?

A10: Studies have indicated a correlation between initial single-dose serum levels of this compound and clinical improvement as measured by the Brief Psychiatric Rating Scale. [, ] This suggests that early serum level monitoring might help predict therapeutic response and guide dosage adjustments. [, ]

Q8: What analytical methods are commonly employed for this compound quantification?

A8: Various analytical techniques have been used to quantify this compound in biological samples, including:

  • High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is a widely used method for separating and quantifying this compound isomers (cis and trans) in plasma. [, ]
  • Gas chromatography (GC): GC, typically with nitrogen detection, has been employed to measure this compound concentrations in plasma, especially in pharmacokinetic studies. []
  • Fluorescence spectrophotometry: This method utilizes the fluorescent properties of this compound for detection and quantification in biological samples. []
  • High-performance thin-layer chromatography (HPTLC): HPTLC coupled with fluorometric detection offers a specific and sensitive approach for quantifying this compound in plasma. [, ]
  • Flow-injection chemiluminescence: This method utilizes the chemiluminescent reaction of this compound with [Ru(dipy)32+] and Ce(IV) in a sulfuric acid medium for sensitive quantification in pharmaceutical formulations and biological fluids. []

Q9: How do the hemodynamic effects of this compound compare to those of Chlorpromazine?

A13: A study comparing the hemodynamic effects of this compound and Chlorpromazine in schizophrenic patients at rest and during exercise found that this compound had moderate effects on hemodynamic variables. [] In contrast, Chlorpromazine, especially at higher doses, was associated with increased heart rate and potentially reduced stroke volume during exercise. []

Q10: Does this compound affect glucose metabolic rates in patients with schizophrenia?

A14: Positron emission tomography (PET) scans revealed that this compound decreased glucose metabolic rates in the basal ganglia, particularly on the right side, in patients with schizophrenia. [] This effect was in contrast to Clozapine, which increased metabolic rates in the same region. [] Interestingly, baseline metabolic rates in the right inferior caudate were found to predict clinical response to this compound and Clozapine. []

Q11: What is the potential for this compound to cause tardive dyskinesia?

A15: Tardive dyskinesia is a serious movement disorder that can occur with long-term use of antipsychotics, including this compound. Studies have shown a positive correlation between higher steady-state serum levels of this compound and the severity of tardive dyskinesia. []

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